Cholesteryl-teg cep Cholesteryl-teg cep Phosphoramidite for incorporation of cholesterol internally or at 5' end of an oligonucleotide, with a triethylene glycol spacer.

Brand Name: Vulcanchem
CAS No.: 873435-29-1
VCID: VC0045533
InChI: InChI=1S/C70H106N3O11P/c1-51(2)18-15-19-54(7)64-32-33-65-63-31-26-58-48-61(34-36-68(58,8)66(63)35-37-69(64,65)9)83-67(74)72-39-17-40-77-42-43-78-44-45-79-46-47-80-49-62(84-85(82-41-16-38-71)73(52(3)4)53(5)6)50-81-70(55-20-13-12-14-21-55,56-22-27-59(75-10)28-23-56)57-24-29-60(76-11)30-25-57/h12-14,20-30,51-54,61-66H,15-19,31-37,39-50H2,1-11H3,(H,72,74)/t54-,61+,62?,63+,64-,65+,66+,68+,69-,85?/m1/s1
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCOCCOCCOCCOCC(COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N)C)C
Molecular Formula: C70H106N3O11P
Molecular Weight: 1196.602

Cholesteryl-teg cep

CAS No.: 873435-29-1

Cat. No.: VC0045533

Molecular Formula: C70H106N3O11P

Molecular Weight: 1196.602

* For research use only. Not for human or veterinary use.

Cholesteryl-teg cep - 873435-29-1

Specification

Description Phosphoramidite for incorporation of cholesterol internally or at 5' end of an oligonucleotide, with a triethylene glycol spacer.

CAS No. 873435-29-1
Molecular Formula C70H106N3O11P
Molecular Weight 1196.602
IUPAC Name [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-[2-[2-[2-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropoxy]ethoxy]ethoxy]ethoxy]propyl]carbamate
Standard InChI InChI=1S/C70H106N3O11P/c1-51(2)18-15-19-54(7)64-32-33-65-63-31-26-58-48-61(34-36-68(58,8)66(63)35-37-69(64,65)9)83-67(74)72-39-17-40-77-42-43-78-44-45-79-46-47-80-49-62(84-85(82-41-16-38-71)73(52(3)4)53(5)6)50-81-70(55-20-13-12-14-21-55,56-22-27-59(75-10)28-23-56)57-24-29-60(76-11)30-25-57/h12-14,20-30,51-54,61-66H,15-19,31-37,39-50H2,1-11H3,(H,72,74)/t54-,61+,62?,63+,64-,65+,66+,68+,69-,85?/m1/s1
Standard InChI Key FNJSTUYYFCEZCA-PORNTWEGSA-N
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCOCCOCCOCCOCC(COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N)C)C

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